molecular formula C10H21BrMg B095948 Decylmagnesium bromide CAS No. 17049-50-2

Decylmagnesium bromide

Cat. No.: B095948
CAS No.: 17049-50-2
M. Wt: 245.48 g/mol
InChI Key: CWTPEXDGZPTZSH-UHFFFAOYSA-M
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Description

Decylmagnesium bromide is a useful research compound. Its molecular formula is C10H21BrMg and its molecular weight is 245.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Organomagnesium bromides, like arylmagnesium bromides, are used in the presence of iron catalysts and N-heterocyclic carbene ligands to yield high yields of alkenylmagnesium reagents, which are then transformed into tetrasubstituted alkenes through treatment with electrophiles (Yamagami et al., 2007).

  • Conjugate Addition Reactions : Highly functionalized arylmagnesium bromides, prepared via an iodine–magnesium exchange reaction, are used for conjugate addition to enones, leading to the addition products in high yields (Varchi et al., 2000).

  • Oxidation of Alcohols : Alkoxymagnesium bromides, prepared in situ from alcohols and Grignard reagent, are treated with various oxidizing agents to afford carbonyl compounds in good yields (Narasaka et al., 1977).

  • Asymmetric Coupling Reactions : Arylmagnesium bromides react with allylic esters in the presence of a nickel catalyst to afford high yields of asymmetrically coupled products (Hiyama & Wakasa, 1985).

  • Polymer Synthesis : Butylmagnesium initiators, including butylmagnesium bromides, are used for preparing various types of poly(methyl methacrylate), controlling the stereochemistry of the polymer (Allen & Mair, 1984).

  • Chemical Synthesis : Functionalized arylmagnesium halides undergo cross-coupling reactions with various primary alkyl iodides and benzylic bromides in the presence of copper salts (Dohle et al., 2001).

  • Sensor Development : Arylmagnesium bromide was used in the synthesis of a novel NIR region fluoride sensor using the aza-boron-dipyrromethene fluorophore (Zou et al., 2014).

Safety and Hazards

Decylmagnesium bromide is classified as a highly flammable liquid and vapor . It can catch fire spontaneously if exposed to air . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause drowsiness or dizziness .

Future Directions

While specific future directions for Decylmagnesium bromide are not mentioned in the retrieved papers, the field of organic synthesis, where Grignard reagents like this compound are commonly used, continues to evolve . New methods and applications for these reagents are continually being explored, contributing to advancements in areas such as pharmaceuticals, materials science, and more .

Biochemical Analysis

Biochemical Properties

Decylmagnesium bromide, as a Grignard reagent, is known for its strong nucleophilic character and its ability to form new carbon-carbon bonds There is limited information available on the specific biochemical reactions involving this compound or the biomolecules it interacts with

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a Grignard reagent. In organic synthesis, it can act as a nucleophile, attacking electrophilic carbon atoms in compounds such as carbonyls

Metabolic Pathways

As a Grignard reagent, it is primarily used in organic synthesis rather than in biological systems

Properties

IUPAC Name

magnesium;decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPEXDGZPTZSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399079
Record name Decylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-50-2
Record name Decylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17049-50-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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